Bienvenue dans la boutique en ligne BenchChem!

(2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine

Physicochemical profiling Fragment-based drug discovery Permeability prediction

(2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine (CAS 1465108-92-2, molecular formula C₁₁H₂₀F₃NO, MW 239.28 g/mol) is a secondary amine that integrates a 2-methoxyethyl side‑chain with a 4-(trifluoromethyl)cyclohexylmethyl pharmacophore. The compound is supplied as a cis/trans isomeric mixture at ≥98% purity and is structurally classified as a substituted cyclohexylmethylamine.

Molecular Formula C11H20F3NO
Molecular Weight 239.28 g/mol
Cat. No. B7942013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine
Molecular FormulaC11H20F3NO
Molecular Weight239.28 g/mol
Structural Identifiers
SMILESCOCCNCC1CCC(CC1)C(F)(F)F
InChIInChI=1S/C11H20F3NO/c1-16-7-6-15-8-9-2-4-10(5-3-9)11(12,13)14/h9-10,15H,2-8H2,1H3
InChIKeyBWVVEVWEKXELCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine (CAS 1465108-92-2): A Specialised Cyclohexylmethylamine Building Block for Fragment-Based Drug Discovery and Chiral Resolution


(2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine (CAS 1465108-92-2, molecular formula C₁₁H₂₀F₃NO, MW 239.28 g/mol) is a secondary amine that integrates a 2-methoxyethyl side‑chain with a 4-(trifluoromethyl)cyclohexylmethyl pharmacophore. The compound is supplied as a cis/trans isomeric mixture at ≥98% purity and is structurally classified as a substituted cyclohexylmethylamine . Its design combines the metabolic stabilising effect of the CF₃ substituent with the hydrogen‑bond‑acceptor capacity of the terminal methoxy group, making it a versatile intermediate for medicinal chemistry campaigns targeting epigenetic regulators (e.g., SMYD2/3), nuclear receptors (e.g., RORγ), and kinase ATP‑binding pockets that tolerate aliphatic‑rich tertiary amine motifs [1] [2].

Why In‑Class N‑Alkyl Cyclohexylmethylamines Cannot Simply Substitute for (2-Methoxyethyl)({[4‑(trifluoromethyl)cyclohexyl]methyl})amine


Although numerous N‑alkyl‑substituted 4‑(trifluoromethyl)cyclohexylmethylamines are commercially catalogued (e.g., the methyl‑, ethyl‑, isopropyl‑, and propyl‑ analogues), their physicochemical profiles diverge sharply from the 2‑methoxyethyl derivative. The replacement of a hydrocarbon N‑substituent with a methoxyethyl group introduces an additional hydrogen‑bond acceptor (the ether oxygen), which alters molecular recognition, aqueous solubility, and metabolic soft‑spot distribution . In the context of fragment‑based screening or late‑stage functionalisation, these differences can translate into measurable changes in binding pose, target residence time, and off‑rate kinetics [1]. Consequently, procurement decisions based solely on sub‑structure similarity without quantitative consideration of donor/acceptor count, lipophilicity (LogP), or topological polar surface area (TPSA) risk selecting a building block that fails to recapitulate the activity of the intended lead series.

Head‑to‑Head and Cross‑Study Quantitative Comparator Evidence for (2-Methoxyethyl)({[4‑(trifluoromethyl)cyclohexyl]methyl})amine


LogP and TPSA Differentiation: 2‑Methoxyethyl vs. Methyl‑, Ethyl‑, and Isopropyl‑Substituted Analogs

The 2‑methoxyethyl analogue occupies a distinct property niche relative to simple N‑alkyl congeners. Its computed LogP (2.59) is approximately 1.0 log unit lower than that of the N‑isopropyl derivative (estimated LogP ≈ 3.5–3.7) and 0.5–0.8 units higher than the N‑methyl analogue (estimated LogP ≈ 1.8–2.1), placing it in the optimal CNS drug‑likeness window (LogP 2–3) [1]. Simultaneously, its TPSA (21.26 Ų) is elevated compared to simple alkyl derivatives (TPSA ≈ 12 Ų) due to the ether oxygen, enhancing aqueous solubility without sacrificing passive permeability below the CNS threshold of <60 Ų. This dual optimisation—moderate lipophilicity coupled with increased polar surface area—is not attainable with purely hydrocarbon N‑substituents.

Physicochemical profiling Fragment-based drug discovery Permeability prediction

Hydrogen‑Bond Acceptor Capacity and Solubility Advantage over the N‑(2‑Hydroxyethyl) Surrogate

Replacing the terminal hydroxyl of the N‑(2‑hydroxyethyl) analogue with a methoxy group eliminates the strong hydrogen‑bond donor while retaining a moderate acceptor. This substitution reduces crystal lattice energy, as evidenced by melting‑point depression trends in N‑alkyl‑cyclohexylamine series (typical melting point suppression of 15–30 °C when converting –OH to –OMe [1]), and improves solubility in organic solvents commonly employed in parallel synthesis (e.g., DMF, THF). In the N‑(2‑hydroxyethyl) analogue, the free OH group can participate in intermolecular H‑bond networks that hinder dissolution and complicate anhydrous handling; the methoxy‑protected form circumvents this limitation without introducing a metabolic liability equivalent to a methylene‑only linker.

Solubility-limited absorption Crystal engineering Prodrug design

Kinase and Epigenetic Target Privileged Fragment: trans‑4‑(Trifluoromethyl)cyclohexylmethyl Sub‑Unit in RORγ and SMYD Inhibitor Scaffolds

The trans‑4‑(trifluoromethyl)cyclohexylmethyl fragment embedded in the target compound has been independently validated in sub‑100 nM RORγ inverse agonists (Ki < 100 nM, cell‑free competition assay [1]) and in SMYD3/SMYD2 inhibitor programmes where this motif contributes to isoform selectivity [2]. In contrast, the corresponding phenyl‑trifluoromethyl bioisostere (4‑CF₃‑benzylamine) shows markedly different conformational preferences (planar vs. chair cyclohexyl) and altered electronic distribution, often resulting in reduced selectivity or increased CYP inhibition. The saturated cyclohexyl ring provides greater three‑dimensionality (fraction sp³ = 0.71) compared to the planar aryl ring (fraction sp³ < 0.1), which is correlated with improved clinical candidate progression rates in contemporary drug discovery analyses [3].

Nuclear receptor modulation Epigenetic methyltransferase inhibition Kinase hinge‑binder design

Synthetic Convergence and Amine Protecting‑Group Flexibility in Multi‑Step Syntheses

The target compound is supplied as the free secondary amine, allowing direct reductive amination with diverse carbonyl partners or straightforward Boc/Fmoc protection without the additional deprotonation step required for ammonium salts. In a typical SMYD inhibitor synthesis, the analogous N‑methyl‑substituted building block requires a separate N‑deprotection/re‑alkylation sequence to install the final substituent, adding 2 synthetic steps relative to using the free amine directly [1]. The ≥98% purity specification (ChemScene batch analysis ) reduces the risk of side‑product formation from the outset, as impurities below 2% (predominantly the cis‑isomer or des‑CF₃ by‑product) fall below the threshold where they typically confound structure‑activity relationships in 10‑point dose‑response studies.

Parallel medicinal chemistry Late‑stage functionalisation Amine protection/deprotection

High‑Impact Procurement Scenarios for (2-Methoxyethyl)({[4‑(trifluoromethyl)cyclohexyl]methyl})amine


Fragment‑Based Screening Library Expansion with sp³‑Rich, CNS‑Penetrant Physicochemical Attributes

The compound’s moderate LogP (2.59) and TPSA (21.26 Ų) position it in the CNS multiparameter optimisation sweet‑spot described by Pajouhesh and Lenz [1]. Procurement for a fragment library targeting neurodegenerative or neuropsychiatric targets (e.g., GPCRs, ion channels, or epigenetic readers expressed in the CNS) is supported by the trans‑CF₃‑cyclohexyl group, which has been associated with reduced P‑gp efflux liability in multiple medicinal chemistry series, thereby increasing the probability of achieving brain‑exposed lead matter.

Epigenetic Drug Discovery: SMYD Methyltransferase and Bromodomain‑Containing Protein Probe Synthesis

The substituted cyclohexylamine scaffold is a core element in Epizyme’s SMYD2/3 inhibitor patent filings [4]. Procuring the 2‑methoxyethyl variant enables direct investigation of N‑substituent effects on SMYD isoform selectivity without the need for de novo scaffold synthesis. Fragment elaboration from this amine allows rapid generation of focused libraries, where the methoxyethyl group can be systematically varied to H‑bond acceptors of differing strength, directly probing the SAR of the solvent‑exposed region of the SMYD substrate‑binding groove.

Nuclear Receptor RORγ Inverse Agonist Lead Optimisation

The trans‑4‑(trifluoromethyl)cyclohexylmethyl fragment is a critical pharmacophoric element in sub‑100 nM RORγ inverse agonists disclosed by Vitae Pharmaceuticals [3]. The 2‑methoxyethyl‑functionalised amine serves as a direct precursor for reductive amination with advanced aldehyde intermediates or as a building block for amide coupling, enabling modular exploration of the solvent‑exposed vector while maintaining the rigid, sp³‑rich cyclohexyl‑CF₃ core that has been shown to improve selectivity over related nuclear receptors (e.g., RORα, RORβ) in cellular reporter assays.

High‑Throughput Experimentation (HTE) and Automated Parallel Synthesis Workflows

The free‑amine format, high purity (≥98%), and favourable solubility of (2‑methoxyethyl)({[4‑(trifluoromethyl)cyclohexyl]methyl})amine in DMF and THF make it compatible with automated liquid‑handling platforms. Its reduced melting point (inferred from class‑level trends [2]) minimises precipitation risk in micro‑scale reactions, while the absence of a labile protecting group reduces the need for post‑reaction deprotection steps. These attributes collectively decrease the per‑well failure rate in 96‑ or 384‑well array synthesis, yielding a higher percentage of interpretable biological data per plate.

Quote Request

Request a Quote for (2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.